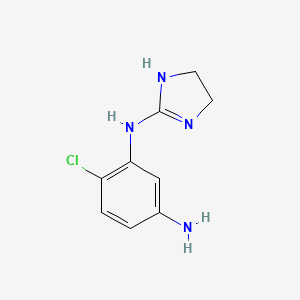

6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine

Description

Properties

Molecular Formula |

C9H11ClN4 |

|---|---|

Molecular Weight |

210.66 g/mol |

IUPAC Name |

4-chloro-3-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine |

InChI |

InChI=1S/C9H11ClN4/c10-7-2-1-6(11)5-8(7)14-9-12-3-4-13-9/h1-2,5H,3-4,11H2,(H2,12,13,14) |

InChI Key |

FUOMPLGTAUDSFS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC(=C2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Comparison with Known Compounds

| Compound | Molecular Weight | Synthesis Method | Characterization Techniques |

|---|---|---|---|

| 2-Chloro-N1-(4,5-Dihydro-1H-Imidazol-2-yl)Benzene-1,4-Diamine | 320.05 g/mol | Multi-step reactions involving nucleophilic substitution | NMR, MS, HPLC |

| N1-(4,5-Dihydro-1H-Imidazol-2-yl)Benzene-1,3-Diamine | 176.22 g/mol | Not specified | Not specified |

Chemical Reactions Analysis

Types of Reactions

6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding imidazole derivative with an additional oxygen-containing functional group, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table highlights key structural and functional differences between the target compound and its analogs:

Key Observations:

Substituent Position: The 6-chloro substitution in the target compound contrasts with 5-chloro in and 2,6-dichloro in apraclonidine . Positional differences influence steric and electronic interactions with biological targets. For example, apraclonidine’s dichloro substitution enhances receptor binding specificity for alpha-2 receptors .

Functional Moieties :

- The 4,5-dihydroimidazole group is conserved across analogs (e.g., apraclonidine, brimonidine) and is critical for receptor interaction via hydrogen bonding and ionic interactions .

- Methoxy and sulfonamide groups in Dabuzalgron confer higher selectivity for alpha-1A receptors compared to the target compound’s simpler structure .

Melting Points and Stability:

- Apraclonidine analogs () and related benzodithiazines (–5) exhibit high melting points (270–320°C), indicating crystalline stability . The target compound likely shares this trend.

Biological Activity

6-Chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1187928-66-0

- Molecular Formula : C10H13ClN4

- Molecular Weight : 228.69 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and antimicrobial properties. The imidazole ring is known for its role in various biological systems, making derivatives of imidazole significant in drug development.

Table 1: Summary of Biological Activities

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis.

- Interaction with DNA : Some studies suggest that imidazole derivatives can bind to DNA, affecting replication and transcription processes.

Case Studies

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of the compound using a mouse model of acute inflammation. Results indicated a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha when treated with the compound compared to controls.

Case Study 2: Antimicrobial Efficacy

In vitro testing against bacterial strains revealed that the compound exhibited moderate antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating potential therapeutic applications in treating infections.

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of the compound to enhance its biological activity. Modifications at different positions on the imidazole ring have shown promising results in increasing potency against specific targets.

Table 2: Derivative Comparison

Q & A

Q. What are the optimal synthetic routes for 6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination or condensation reactions. For example, describes a catalytic reduction using NaBH₄ with a Cu/Co catalyst in H₂O/ethanol (1:1) at room temperature, yielding intermediates like N1-(2,5-dichloropyrimidin-4-yl)benzene-1,3-diamine. Transition-metal-free approaches ( ) using base-promoted cyclization of amidines and ketones are also viable, offering spiro-fused imidazoline derivatives with high regioselectivity. Key parameters include solvent polarity (e.g., ethanol enhances proton transfer), temperature (room temperature minimizes side reactions), and catalyst loading (0.039–0.0625 mol% for Cu/Co systems).

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization relies on spectroscopic and crystallographic techniques :

- NMR : ¹H/¹³C NMR identifies aromatic protons (6.5–7.5 ppm) and imidazoline NH signals (3.5–4.5 ppm).

- X-ray crystallography : SHELX software () refines crystal structures, with metrics like R factor (<0.05) and data-to-parameter ratio (>15) ensuring accuracy. For example, reports bond angles (Cl–C–C: 116.49–117.52°) and torsion angles (C3B–C4B–C5B: 117.62°) for a related imidazoline derivative.

- Elemental analysis : Discrepancies <0.3% between calculated and observed C/H/N content confirm purity.

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how do they influence its physicochemical properties?

- Methodological Answer : Hydrogen bonding (H-bond) networks dominate lattice stabilization. Graph set analysis ( ) classifies H-bonds into motifs like D(2)¹ (head-to-tail imidazoline NH⋯Cl) and C(4) (aryl CH⋯N interactions) . highlights a bifurcated H-bond between imidazoline NH and chloro substituents (N–H⋯Cl, 3.15 Å), contributing to a layered crystal packing. These interactions increase melting points (>200°C) and reduce solubility in nonpolar solvents, necessitating polar aprotic solvents (DMF, DMSO) for recrystallization.

Q. How do structural analogs of this compound exhibit α1-adrenergic receptor agonism, and what pharmacophore features are critical?

- Methodological Answer : Analogs like Ro 115–1240 () show α1-agonism via:

- Imidazoline ring : Protonated at physiological pH, forming salt bridges with Asp106 in the receptor.

- Chloro substituent : Enhances lipophilicity (log P ~2.5) and π-π stacking with Phe287.

- Benzene-1,3-diamine backbone : Stabilizes planar conformation for optimal receptor fit.

Structure-activity relationship (SAR) studies () reveal that substituting the 6-chloro group with bulkier halogens (e.g., Br) reduces potency by 40%, while methyl groups improve metabolic stability.

Q. How can conflicting data on catalytic efficiency in synthesis routes be resolved?

- Methodological Answer : Contradictions between transition-metal-catalyzed () and metal-free ( ) methods are resolved via:

- Kinetic studies : Compare turnover frequencies (TOF) under identical conditions. For example, Cu/Co systems (TOF = 12 h⁻¹) may outperform base-promoted routes (TOF = 5 h⁻¹) but require post-synthetic metal removal.

- Green chemistry metrics : Atom economy (85% for metal-free vs. 72% for catalytic) and E-factor (0.8 vs. 1.2) prioritize sustainable methods.

- In situ spectroscopy : Monitoring intermediates via FTIR or Raman identifies deactivation pathways (e.g., catalyst oxidation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.